molecular formula C11H18ClNO B1305926 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride CAS No. 473703-95-6

5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride

Cat. No. B1305926
CAS RN: 473703-95-6
M. Wt: 215.72 g/mol
InChI Key: FQMDGRJHBVBUTR-UHFFFAOYSA-N
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Description

The compound "5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride" is not directly studied in the provided papers. However, the papers do discuss related compounds with methoxy groups and their structural properties, which can provide insights into the behavior of similar compounds. For instance, methoxy groups are known to influence the tautomeric forms and intermolecular interactions in compounds such as 5-methoxysalicylaldimine Schiff-bases and methoxy substituted 5-phenylazo-3-cyano-1-ethyl-6-hydroxy-4-methyl-2-pyridones .

Synthesis Analysis

The synthesis of related compounds involves the reaction of methoxybenzaldehyde with amino-substituted pyridines, as seen in the synthesis of 5-methoxy-2-[(E)-(6-methylpyridin-2-ylimino)methyl]phenol . The optimal conditions for such reactions typically involve a 1:1 molar ratio and specific temperature control, which could be relevant for synthesizing the compound .

Molecular Structure Analysis

The molecular structure of related compounds has been characterized using techniques such as X-ray single-crystal diffraction, IR spectroscopy, and NMR . These studies reveal the influence of methoxy groups on the tautomeric forms and the stability of the molecular structure, which is often reinforced by intramolecular hydrogen bonds and π-π packing interactions .

Chemical Reactions Analysis

While the specific chemical reactions of "5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride" are not detailed in the provided papers, the studies do highlight the reactivity of methoxy groups in the context of tautomerism and the formation of stable tautomeric forms in the solid state . These insights can be extrapolated to predict the reactivity of similar compounds.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds similar to "5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride" include crystallization in specific space groups, the presence of intramolecular hydrogen bonding, and fluorescence properties . These characteristics are crucial for understanding the behavior of the compound under different conditions and its potential applications.

Safety and Hazards

The compound is labeled as an irritant, indicating that it may cause skin irritation or serious eye irritation . More detailed safety information can be found in the Material Safety Data Sheet (MSDS) provided by the manufacturer .

properties

IUPAC Name

4-methoxy-2-methyl-5-propan-2-ylaniline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H17NO.ClH/c1-7(2)9-6-10(12)8(3)5-11(9)13-4;/h5-7H,12H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FQMDGRJHBVBUTR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1N)C(C)C)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H18ClNO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30387614
Record name 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

215.72 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride

CAS RN

473703-95-6
Record name 5-Isopropyl-4-methoxy-2-methyl-phenylamine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30387614
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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